4-(2-Fluorophenyl)piperidine hydrochloride
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Overview
Description
4-(2-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FN.HCl and a molecular weight of 215.7 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Sodium hydroxide in water at elevated temperatures (50-100°C).
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenyl)piperidine N-oxide.
Reduction: Formation of 4-(2-Fluorophenyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)piperidine hydrochloride
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 4-(2,4-Difluorophenyl)piperidine hydrochloride
Uniqueness
4-(2-Fluorophenyl)piperidine hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other fluorinated piperidine derivatives, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNKGDUMUFRIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620366 |
Source
|
Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691875-81-7 |
Source
|
Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-fluorophenyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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